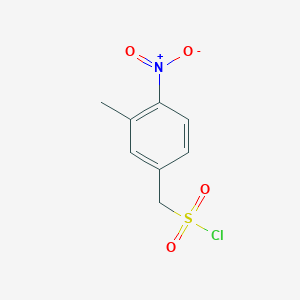

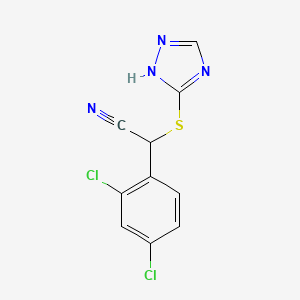

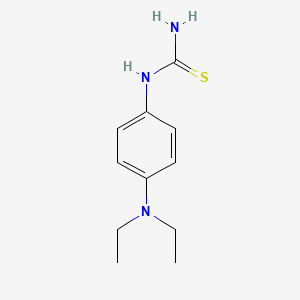

![molecular formula C11H14N4O3S B3004223 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ethanesulfonamide CAS No. 2034506-12-0](/img/structure/B3004223.png)

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ethanesulfonamide” is a complex organic molecule. It contains a benzo[d][1,2,3]triazin-3(4H)-one moiety, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzo[d][1,2,3]triazin-3(4H)-one ring and the ethanesulfonamide group. The benzo[d][1,2,3]triazin-3(4H)-one ring is a heterocyclic compound, which means it contains atoms of at least two different elements in the ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzo[d][1,2,3]triazin-3(4H)-one ring could potentially undergo various reactions, including substitutions or additions .科学的研究の応用

Alzheimer’s Disease Treatment

This compound has been studied for its potential use in treating Alzheimer’s disease. Novel 4-oxobenzo[d]1,2,3-triazin derivatives, including this compound, have shown good inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with the progression of Alzheimer’s disease . These findings suggest that it could be a potent anti-Alzheimer agent.

Enzyme Inhibition

The derivatives of 4-oxobenzo[d]1,2,3-triazin have been synthesized and screened for their ability to inhibit butyrylcholinesterase (BuChE), another enzyme relevant to neurodegenerative diseases . While most compounds showed low anti-BuChE activity, the research indicates potential for selective enzyme inhibition.

Neuroprotective Activity

Some derivatives have demonstrated significant neuroprotective activity against oxidative stress induced by H2O2 in PC12 cells . This suggests that the compound could be beneficial in protecting neurons from oxidative damage, which is a common feature in various neurodegenerative disorders.

Kinetic Study of Enzyme Interaction

The kinetic study of these compounds revealed that they inhibit AChE in a mixed-type inhibition mode . This means the compound can interact with both the catalytic site and peripheral anionic site of the AChE active site, offering insights into the design of more effective inhibitors.

Docking Studies

Docking studies have confirmed the interaction of these compounds with the active site of AChE . Such studies are crucial for understanding how these compounds bind to the enzyme and can guide the development of drugs with improved efficacy and specificity.

作用機序

Target of Action

The primary targets of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ethanesulfonamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.

Mode of Action

This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . . This interaction leads to an increase in the concentration of acetylcholine in the brain, enhancing cholinergic transmission.

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway. This pathway is involved in many functions, including muscle movement, breathing, heart rate, learning, and memory. By inhibiting AChE and BuChE, the compound increases the availability of acetylcholine, enhancing cholinergic transmission and potentially improving cognitive function .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve an increase in acetylcholine levels due to the inhibition of AChE and BuChE. This could potentially lead to improved cognitive function, particularly in conditions like Alzheimer’s disease where a decrease in acetylcholine is observed .

特性

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S/c1-2-19(17,18)12-7-8-15-11(16)9-5-3-4-6-10(9)13-14-15/h3-6,12H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGOLIMLRRJWNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCN1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

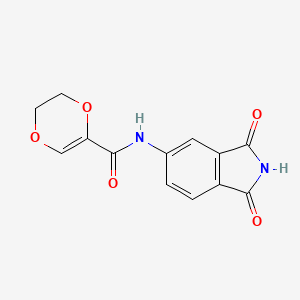

![5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline](/img/structure/B3004148.png)

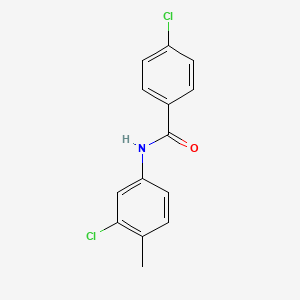

![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3004150.png)

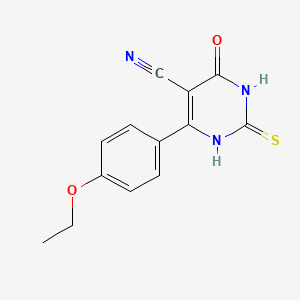

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3004159.png)

![benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate](/img/structure/B3004160.png)